N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine
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Overview
Description
N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine is a Schiff base compound derived from the condensation reaction between an amine and an aldehyde. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and coordination chemistry . This compound, in particular, has been studied for its unique structural and chemical properties.
Preparation Methods
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine typically involves the condensation of 4-chlorobenzaldehyde with 2,6-dimethylpiperidine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the imine group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with hydrogenation catalysts yields the corresponding amine .
Scientific Research Applications
N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins . The specific pathways involved depend on the nature of the metal ion and the biological target.
Comparison with Similar Compounds
N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine can be compared with other Schiff bases, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. For example, the presence of different substituents on the phenyl ring can influence the compound’s reactivity and coordination behavior .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(2,6-dimethylpiperidin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c1-11-4-3-5-12(2)17(11)16-10-13-6-8-14(15)9-7-13/h6-12H,3-5H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADXABJUNSORD-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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